4,7-Difluoro-1-methoxy-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid
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Overview
Description
4,7-Difluoro-1-methoxy-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid is a synthetic organic compound belonging to the benzofuran family. This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a carboxylic acid group attached to a benzofuran ring. Its unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Difluoro-1-methoxy-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the benzofuran ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of fluorine atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methoxylation: The methoxy group can be introduced using methylating agents like dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4,7-Difluoro-1-methoxy-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
4,7-Difluoro-1-methoxy-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Difluoro-1-methoxy-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms and methoxy group contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: A compound with similar fluorine and carboxylic acid groups but different core structure.
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Another fluorinated compound with a quinoline core.
Uniqueness
4,7-Difluoro-1-methoxy-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to quinoline-based compounds
Properties
Molecular Formula |
C10H6F2O5 |
---|---|
Molecular Weight |
244.15 g/mol |
IUPAC Name |
4,7-difluoro-1-methoxy-3-oxo-1H-2-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C10H6F2O5/c1-16-10-5-4(11)2-3(8(13)14)7(12)6(5)9(15)17-10/h2,10H,1H3,(H,13,14) |
InChI Key |
PRAMIGSVXIXSSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2=C(C=C(C(=C2C(=O)O1)F)C(=O)O)F |
Origin of Product |
United States |
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